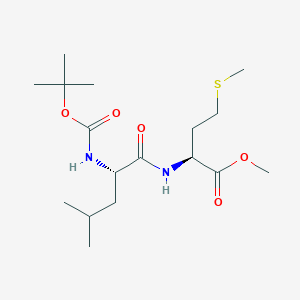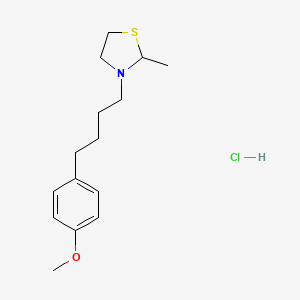
Phenyl 2-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-chloropropanoate is an organic compound with the molecular formula C9H9ClO2 It is an ester derived from 2-chloropropanoic acid and phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with phenol. This reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 2-chloropropanoic acid and phenol are reacted in the presence of a catalyst under controlled temperature and pressure conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Substitution: Phenyl 2-aminopropanoate or phenyl 2-methoxypropanoate.
Reduction: Phenyl 2-chloropropanol.
Oxidation: Nitro-phenyl 2-chloropropanoate or sulfonyl-phenyl 2-chloropropanoate.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-chloropropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phenyl 2-chloropropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed to release 2-chloropropanoic acid and phenol, which can further participate in various biochemical pathways. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 2-chloropropanoate: C9H9ClO2
Phenyl 2-bromopropanoate: C9H9BrO2
Phenyl 2-iodopropanoate: C9H9IO2
Phenyl 2-fluoropropanoate: C9H9FO2
Uniqueness
This compound is unique due to its specific reactivity profile, particularly the presence of the chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions makes it valuable in the preparation of diverse chemical compounds .
Eigenschaften
CAS-Nummer |
54225-09-1 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
phenyl 2-chloropropanoate |
InChI |
InChI=1S/C9H9ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
PTFWCFRZCGETRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
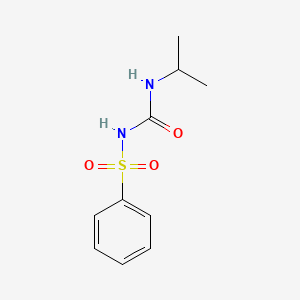
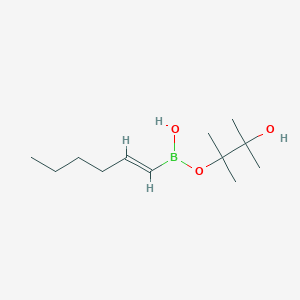
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
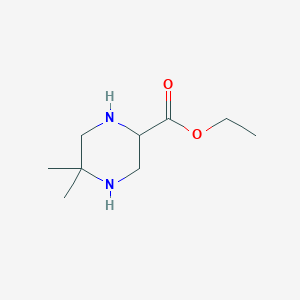
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
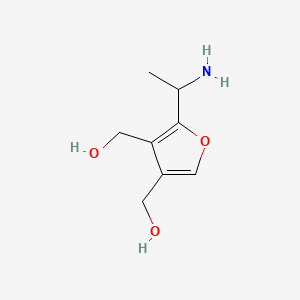
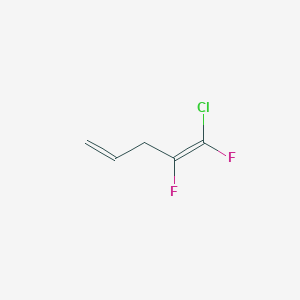
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
